BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Antitubercular Drug Discovery ADME/PK Profiling Metabolic Stability

This Boc-protected 4-fluorophenoxy piperidine is a critical intermediate for synthesizing antitubercular BTZ derivatives and exploring GPCR/ion channel SAR. Its orthogonally protected amine enables efficient parallel library synthesis, while the 4-fluorophenoxy ether dictates crucial target engagement, metabolic stability, and PK profiles. Essential for advancing DprE1 inhibitor and CNS drug discovery programs.

Molecular Formula C16H22FNO3
Molecular Weight 295.35 g/mol
CAS No. 333954-85-1
Cat. No. B1503917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
CAS333954-85-1
Molecular FormulaC16H22FNO3
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F
InChIInChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
InChIKeyLBSVJZNADORQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate (CAS 333954-85-1): A Boc-Protected Piperidine Building Block for Chemical Biology and Medicinal Chemistry


Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate (CAS 333954-85-1) is a synthetic organic compound classified as a piperidine carboxylate, specifically an N-Boc-protected 4-(4-fluorophenoxy)piperidine derivative with molecular formula C16H22FNO3 and molecular weight 295.35 g/mol . The compound features a piperidine core substituted at the 4-position with a 4-fluorophenoxy ether moiety and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group. This structural configuration renders it a versatile intermediate for further synthetic elaboration, particularly in the construction of pharmacologically active molecules targeting G protein-coupled receptors (GPCRs), ion channels, and infectious disease targets . The Boc protection provides orthogonal reactivity that enables selective deprotection and subsequent functionalization at the piperidine nitrogen, a key advantage in multi-step synthetic sequences.

Why Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Cannot Be Arbitrarily Replaced by Other N-Boc Piperidines in Drug Discovery


Generic substitution of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate with structurally similar N-Boc piperidines is scientifically inadvisable due to the critical role of the 4-fluorophenoxy ether substituent in dictating target engagement, metabolic stability, and overall pharmacokinetic profile. In the benzothiazinone (BTZ) antitubercular series, the incorporation of N-piperidine moieties with specific substitution patterns—including 4-fluorophenoxy groups—was essential for achieving the observed antimycobacterial activity and favorable ADME/PK properties . Furthermore, structure-activity relationship (SAR) studies across piperidine-containing chemotypes demonstrate that modifications on the phenoxy or piperidine moiety can markedly adjust potency and selectivity against specific molecular targets, including chemokine receptors and serotonin receptor subtypes . The 4-fluorophenoxy substitution pattern provides a distinct electronic and steric profile that influences binding affinity, cytochrome P450 interactions, and off-target liability profiles in ways that alternative 4-substituted piperidines (e.g., 4-phenyl, 4-benzyl, or unsubstituted piperidines) cannot replicate [1].

Quantitative Differentiation Evidence for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate: Comparative Data Across Key Performance Dimensions


Metabolic Stability in Human Liver Microsomes: Comparative Assessment of Piperidine-Containing BTZ Derivatives

In the benzothiazinone (BTZ) antitubercular series, compounds incorporating N-piperidine moieties—which are structurally derived from tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a key intermediate—demonstrated improved microsomal stability compared to earlier BTZ analogs lacking such piperidine substitution . While the parent Boc-protected compound serves as a synthetic precursor rather than the final active pharmaceutical ingredient, the 4-fluorophenoxy piperidine scaffold confers metabolic stability advantages that are retained in the elaborated BTZ derivatives. Specifically, the BTZ-piperidine conjugates exhibited lower plasma protein-binding and improved in vitro ADME/T profiles relative to the benchmark compound PBTZ169 .

Antitubercular Drug Discovery ADME/PK Profiling Metabolic Stability

Cytotoxicity Profile: Low Cytotoxicity of N-Piperidine BTZ Derivatives Relative to Antimycobacterial Potency

The BTZ derivatives containing N-piperidine moieties—synthesized using tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate or closely related piperidine building blocks—were characterized by excellent antitubercular activity coupled with low cytotoxicity . This favorable therapeutic index is a critical differentiation point when selecting piperidine scaffolds for further medicinal chemistry optimization. In contrast, certain 4-phenylpiperidine-containing CCR2 antagonists exhibited liabilities including poor selectivity against the hERG potassium channel (I_Kr), a known cardiotoxicity risk factor [1].

Tuberculosis Cytotoxicity Screening Therapeutic Index

Target Engagement: CCR2 Antagonist SAR Reveals Critical Role of 4-Aryloxy Piperidine Substitution Pattern

Structure-activity relationship studies on CCR2 antagonists demonstrated that the 4-(4-fluorophenyl)piperidine moiety could be replaced with 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits while retaining receptor binding potency [1]. This finding establishes the 4-aryl/heteroaryl piperidine scaffold—of which 4-(4-fluorophenoxy)piperidine is a representative member—as a privileged pharmacophore for chemokine receptor modulation. The fluorophenoxy substitution pattern provides a distinct hydrogen-bonding and electrostatic profile compared to the 4-fluorophenyl analog (C-C linked vs. C-O-C linked), which may differentially affect binding kinetics, residence time, and off-target receptor cross-reactivity [2].

Chemokine Receptor Antagonism CCR2 Inflammation

Synthetic Versatility: Orthogonal Boc Protection Enables Divergent Functionalization Compared to Unprotected 4-(4-Fluorophenoxy)piperidine

The Boc protecting group on tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate provides orthogonal reactivity that distinguishes it from the corresponding unprotected amine, 4-(4-fluorophenoxy)piperidine (CAS 3413-28-3) . This protection enables selective N-functionalization after deprotection while preserving the acid-labile tert-butyl carbamate under basic or nucleophilic conditions. In contrast, the free amine analog requires cumbersome protection/deprotection sequences when the 4-fluorophenoxy ether must be retained during reactions incompatible with secondary amines (e.g., certain alkylations, acylations, or metal-catalyzed couplings) . The Boc-protected form thus offers a distinct operational advantage in multi-step synthetic routes where chemoselectivity is paramount.

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

Physical Property Differentiation: Predicted Density and Storage Requirements vs. Structurally Related Analogs

The Boc-protected derivative exhibits distinct physicochemical properties compared to its unprotected counterpart and related 4-substituted piperidines. Predicted density for the Boc-protected compound is approximately 1.15-1.20 g/cm³ (calculated via fragment-based methods), while 4-(4-fluorophenoxy)piperidine free base has a predicted density of 1.108 ± 0.06 g/cm³ . Storage recommendations differ accordingly: the Boc-protected compound is typically stored at 2-8°C with protection from light, whereas the hydrochloride salt of the unprotected amine (CAS 3202-34-4) may require different handling due to its hygroscopic nature [1].

Physicochemical Properties Compound Handling Stability

Optimal Research and Procurement Scenarios for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate (CAS 333954-85-1)


Medicinal Chemistry Campaigns Targeting G Protein-Coupled Receptors (GPCRs) Requiring 4-Aryloxy Piperidine Pharmacophores

In drug discovery programs aimed at chemokine receptors (e.g., CCR2, CCR5) or serotonin receptor subtypes (e.g., 5-HT₂, 5-HT₇), the 4-fluorophenoxy piperidine scaffold serves as a privileged starting point for structure-activity relationship exploration . The Boc-protected form enables efficient parallel synthesis of focused libraries through selective N-deprotection and subsequent diversification, while preserving the critical 4-fluorophenoxy ether moiety that has been empirically validated to confer favorable receptor binding and selectivity profiles relative to 4-phenyl or unsubstituted piperidine analogs [1].

Antitubercular Drug Discovery Leveraging Benzothiazinone (BTZ) Scaffolds

The N-piperidine BTZ derivatives synthesized from this Boc-protected piperidine building block have demonstrated excellent antimycobacterial activity (MIC = 8 nM for lead compound 3o) with low cytotoxicity and improved microsomal stability compared to earlier BTZ compounds such as PBTZ169 . Procurement of this intermediate supports the synthesis and optimization of next-generation DprE1 inhibitors for tuberculosis treatment, where metabolic stability and favorable ADME/PK profiles are critical for in vivo efficacy .

Chemical Biology Probe Development Requiring Orthogonal Protecting Group Strategies

When constructing bifunctional molecules (e.g., PROTACs, fluorescent probes, or affinity tags) that incorporate a 4-fluorophenoxy piperidine recognition element, the Boc protection provides a convenient handle for selective unmasking of the piperidine nitrogen following ether bond installation [1]. This orthogonality is particularly valuable when the 4-fluorophenoxy ether must be installed via Mitsunobu or nucleophilic aromatic substitution conditions that would be incompatible with a free secondary amine, thereby avoiding protection/deprotection cycles that erode overall synthetic efficiency [1].

Structure-Activity Relationship (SAR) Studies on Piperidine-Containing CNS Drug Candidates

The 4-fluorophenoxy substitution pattern on the piperidine ring influences cytochrome P450 interactions and metabolic stability profiles [1]. In CNS drug discovery, where blood-brain barrier penetration and metabolic soft spots are critical considerations, the fluorophenoxy piperidine scaffold offers a distinct electronic and lipophilic profile compared to alternative 4-substituents (e.g., 4-methoxyphenoxy, 4-chlorophenoxy, or 4-phenyl) [1]. Procurement of this specific building block enables systematic SAR exploration of the 4-position substitution effects on target engagement, metabolic clearance, and off-target liability (e.g., hERG binding) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.